

Synthesis of Ethyl 2-(piperidin-3-yl)acetate Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 2-(piperidin-3-yl)acetate hydrochloride*

Cat. No.: *B579217*

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For Researchers, Scientists, and Drug Development Professionals

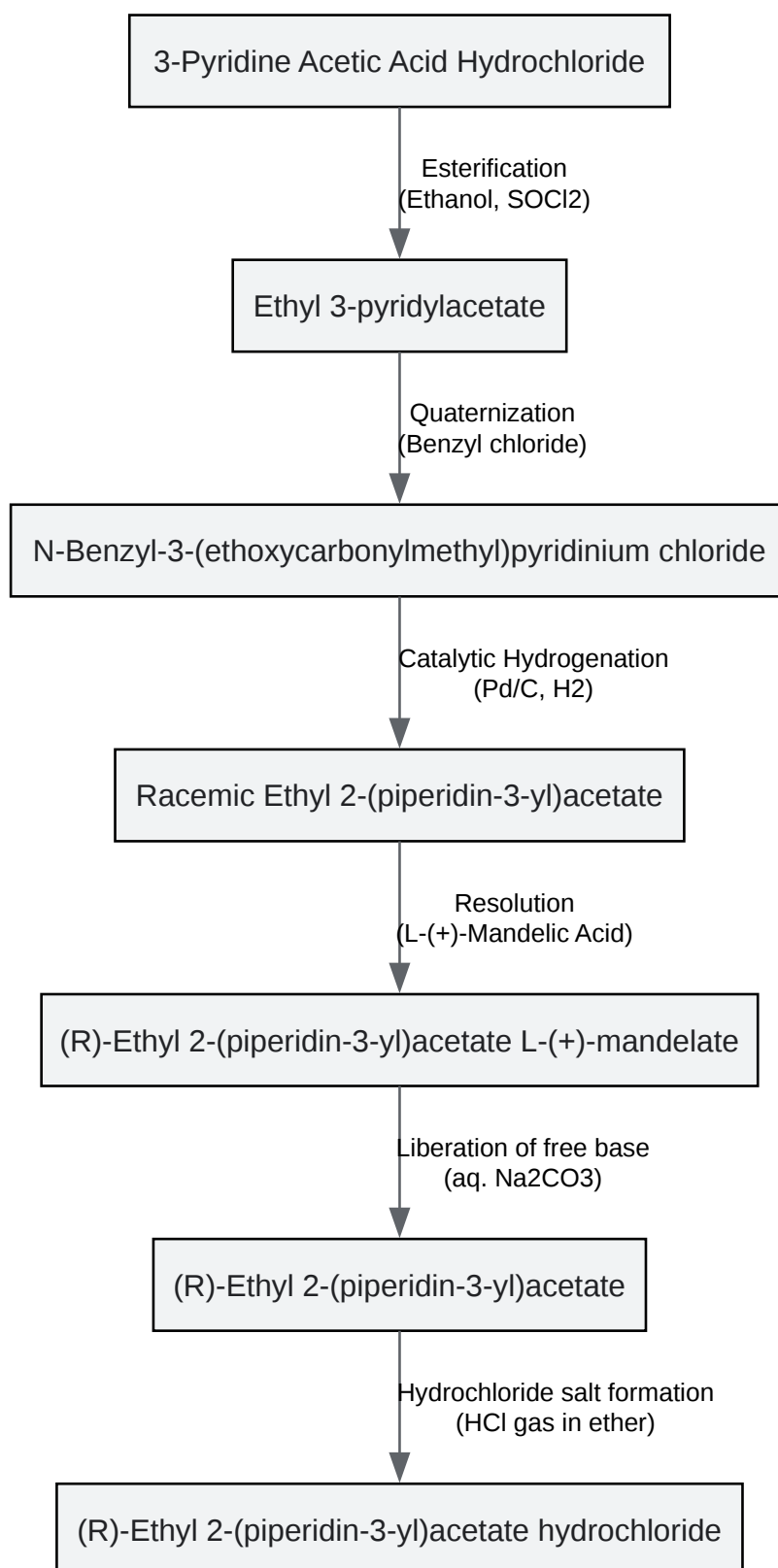
This in-depth technical guide details the synthesis pathways for **Ethyl 2-(piperidin-3-yl)acetate hydrochloride**, a key intermediate in the development of various pharmaceutical agents. This document provides a comprehensive overview of the most common synthetic routes, including detailed experimental protocols, quantitative data, and comparative analysis of different methodologies. The information presented is intended to equip researchers and professionals in drug development with the necessary knowledge to effectively synthesize this compound.

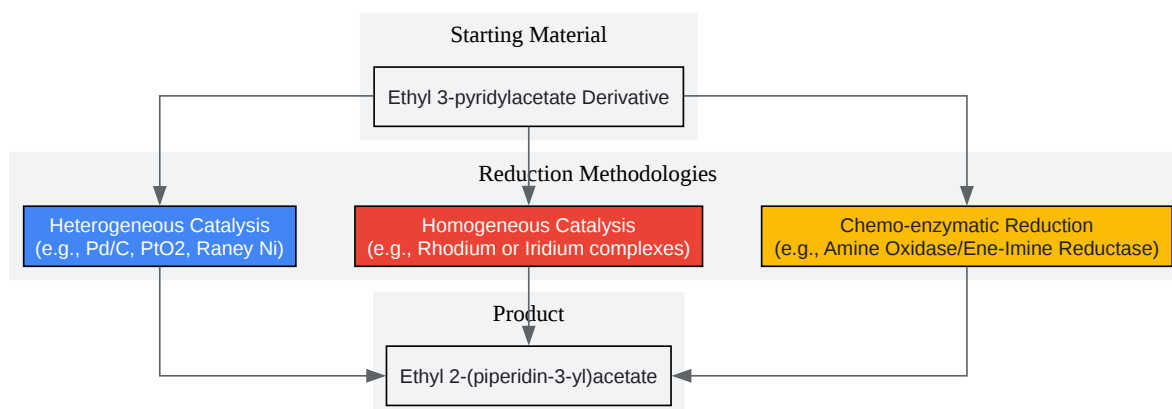
Introduction

Ethyl 2-(piperidin-3-yl)acetate and its hydrochloride salt are valuable building blocks in medicinal chemistry. The piperidine moiety is a prevalent scaffold in a wide range of biologically active compounds, and the acetic acid ester at the 3-position provides a versatile handle for further chemical modifications. The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for pharmaceutical development. This guide will focus on the practical synthesis of the chiral (R)-enantiomer, which is often the desired stereoisomer for biological activity.

Primary Synthesis Pathway: From 3-Pyridine Acetic Acid Hydrochloride

A widely employed and scalable synthesis for (R)-**Ethyl 2-(piperidin-3-yl)acetate hydrochloride** commences with readily available 3-pyridine acetic acid hydrochloride. This multi-step process involves esterification, quaternization of the pyridine nitrogen, catalytic hydrogenation of the aromatic ring, resolution of the resulting racemic mixture, and final conversion to the hydrochloride salt.





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